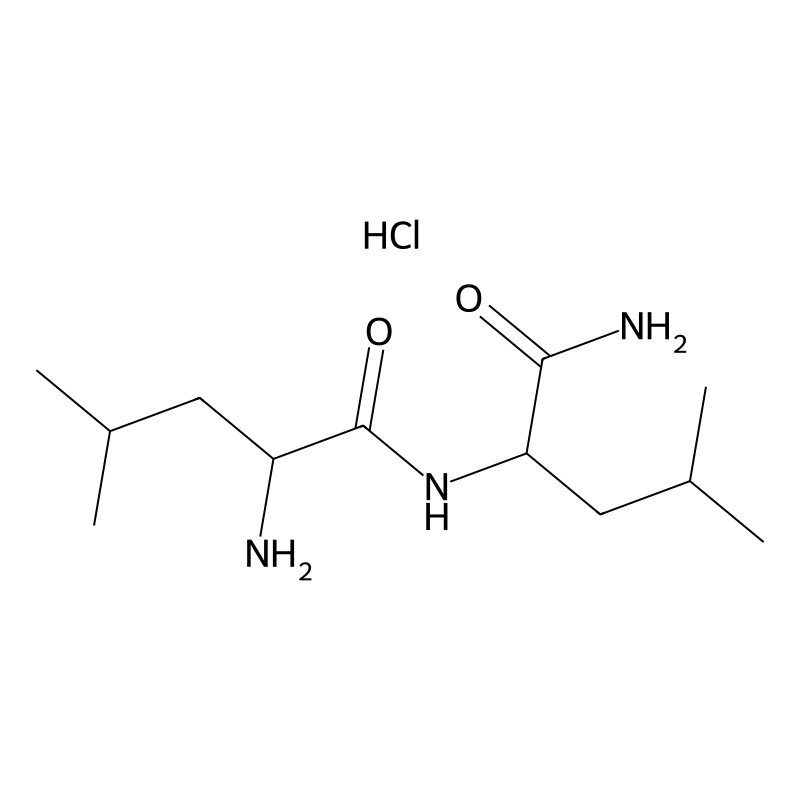H-Leu-Leu-NH2.HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
H-Leu-Leu-NH2.HCl, also known as hydrochloride of leucyl-leucine amide, is a dipeptide compound formed from two leucine amino acids linked by an amide bond. The molecular formula for H-Leu-Leu-NH2.HCl is , and it has a molecular weight of approximately 251.79 g/mol. This compound is characterized by its hydrophilic properties due to the presence of the hydrochloride group, which enhances its solubility in water.
- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the release of free leucine.
- Oxidation: The side chains of leucine can undergo oxidation, potentially leading to the formation of keto acids or other derivatives.
- Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may alter the amide functionalities.
These reactions are significant in synthetic organic chemistry and biochemistry for modifying peptide structures and studying their behavior.
H-Leu-Leu-NH2.HCl exhibits biological activities relevant to its structure as a dipeptide. Research indicates that dipeptides like H-Leu-Leu-NH2.HCl can influence protein synthesis and cellular signaling pathways. Specifically, leucine is known to play a crucial role in muscle protein synthesis and may have anabolic effects, making this compound of interest in sports nutrition and muscle recovery applications.
The synthesis of H-Leu-Leu-NH2.HCl typically involves solid-phase peptide synthesis (SPPS), a method widely used for synthesizing peptides efficiently. The process generally includes:
- Attachment of the First Amino Acid: Leucine is attached to a solid resin.
- Sequential Addition: Additional protected amino acids (in this case, another leucine) are added sequentially.
- Deprotection and Cleavage: Protective groups are removed, and the peptide is cleaved from the resin.
- Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC).
- Conversion to Hydrochloride Salt: The final product is converted into its hydrochloride salt form for improved stability and solubility.
H-Leu-Leu-NH2.HCl finds applications in various fields:
- Pharmaceuticals: It serves as a model compound for studying peptide interactions and developing peptide-based drugs.
- Nutrition: Due to its potential effects on muscle synthesis, it may be used in dietary supplements aimed at athletes and bodybuilders.
- Research: It is utilized in biochemical studies related to protein structure and function.
Studies on H-Leu-Leu-NH2.HCl have focused on its interactions with biological systems. Research indicates that it can modulate signaling pathways involved in muscle growth and repair. Additionally, its interactions with various receptors and enzymes are studied to understand its potential therapeutic effects better.
Several compounds bear structural similarities to H-Leu-Leu-NH2.HCl, including:
- H-Gly-Leu-NH2.HCl: A dipeptide with glycine and leucine; it exhibits different solubility and biological properties due to the presence of glycine.
- H-Phe-Phe-NH2.HCl: Composed of two phenylalanine residues; this compound has distinct hydrophobic characteristics compared to H-Leu-Leu-NH2.HCl.
- Boc-Leu-Leu-OH: A protected form used in peptide synthesis; it highlights the importance of protecting groups in synthetic routes.
Uniqueness
The uniqueness of H-Leu-Leu-NH2.HCl lies in its specific combination of two leucine residues, which imparts distinct hydrophobicity and structural properties that are beneficial for studying protein interactions. Its ability to influence muscle metabolism sets it apart from other dipeptides that may not share these specific effects.








